molecular formula C5H7BrN4 B2514011 2-Bromo-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine CAS No. 1260663-45-3

2-Bromo-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine

Número de catálogo B2514011
Número CAS: 1260663-45-3
Peso molecular: 203.043
Clave InChI: BNVAZAPQPSGAOX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“2-Bromo-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine” is a chemical compound with the molecular formula C5H7BrN4 and a molecular weight of 203.04 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-Bromo-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine” is characterized by a bromine atom attached to a complex ring structure consisting of carbon, nitrogen, and hydrogen atoms .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Building Blocks

The [1,2,4]triazolo[4,3-a]pyrazine platform, which includes 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines, has been used to create building blocks relevant to medicinal chemistry . These methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .

Development of Small Molecule Libraries

This compound has been used in the development of focused small molecule libraries . These libraries can be used for various purposes in medicinal chemistry, including the discovery of novel receptor agonists and antagonists .

RORγt Inverse Agonists

1,2,4-triazolo[1,5-a]pyridines, which are related to the compound , have been found to act as RORγt inverse agonists . These compounds could potentially be used in the treatment of autoimmune diseases .

PHD-1 Inhibitors

These compounds have also been found to act as PHD-1 inhibitors . This could potentially have applications in the treatment of anemia and ischemic diseases .

JAK1 and JAK2 Inhibitors

1,2,4-triazolo[1,5-a]pyridines have been found to act as inhibitors of JAK1 and JAK2 . These compounds could potentially be used in the treatment of inflammatory diseases and cancers .

Treatment of Cardiovascular Disorders

These compounds have been used in the treatment of cardiovascular disorders . This includes conditions such as hypertension and heart failure .

Treatment of Type 2 Diabetes

1,2,4-triazolo[1,5-a]pyridines have been used in the treatment of type 2 diabetes . They could potentially be used to improve insulin sensitivity and glucose homeostasis .

Treatment of Hyperproliferative Disorders

These compounds have been used in the treatment of hyperproliferative disorders . This includes conditions such as psoriasis and cancer .

Propiedades

IUPAC Name

2-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4/c6-5-8-4-3-7-1-2-10(4)9-5/h7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVAZAPQPSGAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC(=N2)Br)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine

CAS RN

1260663-45-3
Record name 2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.